4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((4-Bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a pyrimidine derivative featuring a cyclopenta[d]pyrimidinone core substituted with a 4-bromobenzyl thioether and a pyridin-4-ylmethyl group.
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c21-16-6-4-15(5-7-16)13-26-19-17-2-1-3-18(17)24(20(25)23-19)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEXJNLCTSAUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Br)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, beginning with the formation of the cyclopentapyrimidine core. The introduction of the (4-bromobenzyl)thio and (pyridin-4-ylmethyl) groups can be achieved through nucleophilic substitution reactions and coupling techniques. The synthetic route often includes:
- Formation of the cyclopentapyrimidine structure.
- Introduction of the bromobenzylthio group via nucleophilic substitution.
- Attachment of the pyridinylmethyl moiety through a coupling reaction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives containing thiophene and pyridine rings have demonstrated significant antibacterial and antifungal activities against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 4a | E. coli | 0.25 | Bactericidal |
| 4b | P. aeruginosa | 0.21 | Bactericidal |
| 4c | C. albicans | 0.15 | Fungicidal |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibit significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. For example, a related compound showed an IC50 value of 12 µM against HeLa cells .
Table 2: Cytotoxicity Data
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors in cells, leading to altered signaling pathways that affect cell survival and growth.
- DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A recent study explored the antifungal effects of a series of pyrimidine derivatives similar to our compound against C. albicans. The findings revealed that compounds with a bromobenzylthio substituent exhibited enhanced activity compared to those without it, suggesting that halogenated groups can significantly influence biological efficacy .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to 4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. For example, derivatives with bromophenyl substituents have shown significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
Antifungal Properties
Research has demonstrated that related compounds exhibit antifungal activity. For instance, a study on pyridine-based thioethers showed promising results against fungal strains, suggesting that the incorporation of the thioether group enhances antifungal efficacy .
Enzyme Inhibition Studies
The compound may serve as a valuable tool in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms .
Material Science Applications
The unique structural characteristics of this compound make it suitable for applications in material science:
- Organic Electronics : Its electronic properties can be exploited in the development of organic semiconductors.
- Photonic Devices : The compound's potential optical properties may lead to applications in photonic devices.
Case Study 1: Anticancer Evaluation
In a recent study, derivatives of cyclopentapyrimidine were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that the presence of the bromobenzylthio group significantly enhanced cell death compared to controls .
Case Study 2: Antifungal Screening
A series of thioether compounds were screened against Candida species. The findings revealed that modifications similar to those in the target compound resulted in enhanced antifungal activity, suggesting a promising avenue for drug development .
Comparison with Similar Compounds
Structural Features
- Core structure : The 6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one scaffold contributes to conformational rigidity, enhancing binding to biological targets .
- Pyridin-4-ylmethyl group: The pyridine moiety may enhance solubility and participate in hydrogen bonding or π-π interactions .
Table 1: Antioxidant/Prooxidant Activity of Selected Derivatives
Key Findings :
- Ortho-halogenated substituents (e.g., 4c, 4d) exhibit prooxidant effects, likely due to steric hindrance or destabilization of radical intermediates .
- Para-substituted groups (e.g., 4-bromobenzyl in the target compound) are anticipated to show favorable antioxidant activity, as para positions minimize steric effects and enhance electronic stabilization.
- Alkyl chains (e.g., 4h) demonstrate the highest antioxidant activity, attributed to improved lipophilicity and radical scavenging capacity .
Insights :
- Melting Points : Halogenated derivatives (e.g., 4e) generally exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
- Synthetic Efficiency : Yields for thioether derivatives typically exceed 80% under optimized alkylation conditions .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance stability of radical intermediates but may reduce activity if positioned ortho due to steric clashes .
- Electron-Donating Groups (e.g., CH₃) : Improve antioxidant efficacy by stabilizing transition states during radical scavenging .
- Heterocyclic Substituents (e.g., pyridine) : Augment solubility and target specificity, as seen in the pyridin-4-ylmethyl group of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
